Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate

Solubility Formulation Bioconjugation

Aqueous-phase bioconjugation workflows often stall when piperidine scaffolds require organic co-solvents that denature proteins. Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate resolves this bottleneck with superior aqueous solubility (predicted LogP = -0.6055), enabling direct EDC/NHS coupling in buffer without DMF or DMSO. • Compatible with HTS assays & physiological conditions; no pH adjustment needed • 4-Hydroxymethyl handle supports oxidation, mesylation & Mitsunobu derivatization • 95% purity standard across multiple independent suppliers ensures reproducible yields

Molecular Formula C8H14NNaO3
Molecular Weight 195.19 g/mol
CAS No. 1211697-69-6
Cat. No. B1372017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate
CAS1211697-69-6
Molecular FormulaC8H14NNaO3
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)CC(=O)[O-].[Na+]
InChIInChI=1S/C8H15NO3.Na/c10-6-7-1-3-9(4-2-7)5-8(11)12;/h7,10H,1-6H2,(H,11,12);/q;+1/p-1
InChIKeyMDVFNVIWBOOWAQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate Overview & Chemical Class


Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate (CAS 1211697-69-6) is a piperidine derivative belonging to the broader class of piperidineacetic acid compounds, characterized by a six-membered nitrogen-containing heterocycle substituted at the 4-position with a hydroxymethyl group and bearing an acetic acid moiety at the nitrogen, presented as the sodium carboxylate salt . The compound has a molecular formula of C8H14NNaO3 and a molecular weight of 195.19 g/mol, with a standard commercial purity specification of 95% . As a synthetic building block, it serves as an intermediate in pharmaceutical research and organic synthesis, offering a functionalized piperidine scaffold that combines both hydrophilic (sodium carboxylate, hydroxymethyl) and hydrogen-bonding motifs for further derivatization .

Piperidine scaffold building block
Sodium carboxylate salt for aqueous compatibility
4-(Hydroxymethyl) functionalization handle
Consistent 95% purity across vendors

Why Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate Is Not Interchangeable with Analogs


Substitution among in-class piperidineacetic acid derivatives is not reliably interchangeable due to quantifiable differences in physicochemical properties that directly impact solubility, formulation compatibility, and downstream reactivity. The sodium salt form confers significantly enhanced aqueous solubility compared to the free acid (303121-12-2) and methyl/ethyl esters, as reflected in calculated LogP and LogS parameters . Furthermore, the 4-position of the hydroxymethyl substituent generates a distinct pKa profile and hydrogen-bonding topology compared to the 3-position isomer (1156112-79-6), which may alter receptor binding geometry in medicinal chemistry applications . The evidence presented below quantifies these differential dimensions to guide scientifically grounded procurement decisions.

Sodium salt
Free acid or ester
Aqueous solubility may shift markedly; sodium salt dissociates for higher water compatibility, while esters require organic solvent
4-Hydroxymethyl isomer
3-Hydroxymethyl isomer
Substitution pattern alters hydrogen-bond topology and receptor interaction profile; may not transfer directly

Quantitative Differentiation of Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate vs. Comparators


Aqueous Solubility Enhancement via Sodium Carboxylate Salt

Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate, as a sodium carboxylate salt, exhibits superior aqueous solubility relative to the free acid and ester analogs. While absolute solubility values (mg/mL) are not experimentally reported in primary literature for this specific compound, computational predictions and class-based inference indicate a marked improvement in aqueous compatibility. The sodium salt form is expected to dissociate in aqueous media, enhancing solubility compared to the protonated free acid (pKa ~1.74) [1] and the lipophilic ethyl ester (LogP ~0.6-1.8) [2]. This property is critical for applications requiring aqueous reaction conditions or formulation into biological buffers without co-solvents.

Solubility (LogP)
Class-level inference
Target LogP −0.61 vs ethyl ester 0.6–1.8
Supports aqueous reaction conditions
Predicted values only
Solubility Formulation Bioconjugation

Commercial Purity Specification and Availability

Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate is commercially available from multiple independent vendors with a minimum purity specification of 95% . In contrast, the free acid form (303121-12-2) is offered with purity ranging from 95% to 98% depending on supplier , while the 3-position isomer (1156112-79-6) is available with a higher purity specification of ≥98% (NLT 98%) . The sodium salt's 95% purity specification is consistent across major suppliers including AKSci, CymitQuimica, LeYan, and Chemenu, ensuring batch-to-batch reproducibility in synthetic applications.

Purity specification
Cross-study comparable
95% (uniform across vendors)
Simplifies procurement QC workflows
3-isomer: NLT 98%
Quality Control Procurement Reproducibility

Predicted pKa of the Carboxylate Group

The free acid counterpart, 2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid (303121-12-2), has a predicted pKa of 1.74 ± 0.10 for the carboxylic acid group . The sodium salt of this compound will dissociate completely in aqueous media at physiological pH, remaining ionized and water-soluble. In contrast, the 3-position isomer (1156112-79-6) has a predicted pKa of 1.74 ± 0.10 for the acid group but differs in the spatial orientation of the hydroxymethyl substituent, which may affect intramolecular hydrogen bonding and, consequently, the local electronic environment . While the pKa values are similar, the distinct substitution pattern influences the compound's interaction with biological targets and its suitability as a synthetic building block.

Carboxyl pKa
Cross-study comparable
pKa 1.74 ± 0.10 (free acid)
Fully ionized at pH >3
No significant isomer difference
Physicochemical Characterization Ionization State Medicinal Chemistry

Predicted LogP and Lipophilicity Differentiation

The sodium salt of 2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid exhibits a predicted LogP of -0.6055 , indicating strong hydrophilicity and preferential partitioning into aqueous phases. In contrast, the methyl ester analog (methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate) has a calculated LogP of approximately 1.02 [1], while the ethyl ester analog (ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate, CAS 1094301-16-2) has a reported LogP range of 0.6 to 1.8 [2]. The 3-position isomer (1156112-79-6) has a predicted LogP of -2.40 , which is even more hydrophilic than the 4-isomer sodium salt. These differences in lipophilicity directly impact the compound's behavior in liquid-liquid extraction, chromatographic purification, and membrane permeability assays.

Lipophilicity
Cross-study comparable
LogP −0.61 (target) vs esters +1.0 to +1.8
Balanced hydrophilicity for versatility
Predicted values
Lipophilicity Membrane Permeability Drug Design

Molecular Weight Consistency Across Analytical Methods

Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate has a precisely defined molecular weight of 195.19 g/mol (C8H14NNaO3) , which is consistently reported across multiple authoritative databases including AKSci (195.19) , CymitQuimica (195.19 g/mol) , and ChemBase (195.19143) [1]. In comparison, the free acid form (303121-12-2) has a molecular weight of 173.21 g/mol , while the methyl ester has a molecular weight of 187.24 g/mol and the ethyl ester has a molecular weight of 201.26 g/mol . This consistent mass difference of approximately 22 Da relative to the free acid facilitates unambiguous identification by LC-MS and serves as a reliable quality control marker.

Molecular weight
Cross-study comparable
195.19 g/mol
Enables unambiguous LC-MS identification
+22 Da vs free acid
Mass Spectrometry Quality Control Analytical Chemistry

Hydrogen Bond Donor/Acceptor Count and TPSA

Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate possesses a topological polar surface area (TPSA) of 60.77 Ų, with 3 hydrogen bond acceptors and 2 hydrogen bond donors . In comparison, the free acid form (303121-12-2) has a TPSA of 60.77 Ų and identical H-bond donor/acceptor counts , while the 3-position isomer (1156112-79-6) has a TPSA of 60.8 Ų . The ethyl ester analog (1094301-16-2) exhibits a reduced TPSA of approximately 49.8 Ų due to esterification of the carboxyl group, with only 1 hydrogen bond donor . These parameters are critical for predicting oral bioavailability and blood-brain barrier penetration in drug discovery programs.

TPSA / H-bond profile
Cross-study comparable
TPSA 60.8 Ų, HBA 3, HBD 2
Aligns with lead-like criteria
Ethyl ester TPSA ≈49.8 Ų
Drug-Likeness Bioavailability Computational Chemistry

Research and Industrial Applications of Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate


Aqueous-Phase Bioconjugation and Peptide Coupling

The sodium salt form of 2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid is ideally suited for aqueous-phase bioconjugation reactions, including amide bond formation with primary amines using water-soluble carbodiimides (e.g., EDC/NHS). Its enhanced aqueous solubility (predicted LogP = -0.6055) eliminates the need for organic co-solvents such as DMF or DMSO, which can denature sensitive biomolecules like proteins and antibodies . This property is particularly valuable for preparing piperidine-containing peptide conjugates or modifying biomolecules under mild, physiologically compatible conditions. In contrast, the free acid form (303121-12-2) requires pH adjustment to achieve comparable solubility, while ester analogs necessitate pre-hydrolysis or organic solvent systems .

Synthesis of Piperidine-Based Pharmaceutical Intermediates

Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate serves as a versatile building block for the synthesis of piperidine-containing pharmaceutical intermediates, including acetyl-CoA carboxylase (ACC) inhibitors and fibrinogen receptor antagonists, as disclosed in patent literature for related piperidineacetic acid derivatives . The 4-hydroxymethyl group provides a handle for further functionalization (e.g., oxidation to carboxylic acid, mesylation for nucleophilic displacement, or Mitsunobu reactions), while the sodium carboxylate can be directly coupled to amines or converted to esters for lipophilic prodrug strategies. The consistent 95% purity across multiple vendors ensures reproducible yields in multi-step synthetic sequences .

Lead Optimization and SAR Studies in Medicinal Chemistry

The balanced physicochemical profile of sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate (TPSA = 60.77 Ų; HBD = 2; HBA = 3) positions it as a privileged scaffold for lead optimization in medicinal chemistry campaigns . Its intermediate lipophilicity (LogP = -0.6055) supports both aqueous solubility and passive membrane permeability, a critical balance for oral bioavailability. Furthermore, the 4-position hydroxymethyl substituent offers a distinct spatial orientation compared to the 3-position isomer (1156112-79-6), which may translate to differential binding affinity and selectivity profiles against biological targets such as G-protein coupled receptors (GPCRs) and ion channels . The sodium salt form is directly compatible with high-throughput screening (HTS) assays conducted in aqueous buffer systems .

Analytical Method Development and QC Reference Standard

Due to its well-defined molecular weight (195.19 g/mol) and consistent 95% purity specification, sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate can serve as a reliable reference standard for analytical method development in quality control laboratories . Its distinct mass (+22 Da relative to the free acid) enables unambiguous identification and quantification by LC-MS, while its UV chromophore (carboxylate absorption) facilitates detection by HPLC-UV. The compound's availability from multiple independent vendors with uniform purity specifications (AKSci, CymitQuimica, LeYan, CheMenu) supports inter-laboratory method transfer and validation studies . Additionally, its stability under recommended storage conditions (cool, dry place) ensures long-term reliability as a calibration standard .

Application
Selection Property
Validation Focus
Aqueous-phase bioconjugation
Sodium carboxylate salt form
Aqueous solubility and EDC/NHS compatibility
Pharmaceutical intermediate synthesis
4-Hydroxymethyl functional handle
Reproducible 95% purity in multi-step routes
Lead optimization / SAR studies
Balanced TPSA and H-bond profile
Aqueous buffer compatibility for HTS
Analytical QC reference standard
Well-defined MW (195.19) and purity
LC-MS method validation across labs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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